molecular formula C12H13BrN2 B15273231 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile

3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile

Cat. No.: B15273231
M. Wt: 265.15 g/mol
InChI Key: HEYPBEDLSCODAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile typically involves the following steps:

    Amination: The attachment of the cyclopropylethylamino group to the benzene ring.

    Nitrile Formation:

These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in various chemical interactions, while the cyclopropylethylamino group can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable for various research applications .

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

3-bromo-4-(1-cyclopropylethylamino)benzonitrile

InChI

InChI=1S/C12H13BrN2/c1-8(10-3-4-10)15-12-5-2-9(7-14)6-11(12)13/h2,5-6,8,10,15H,3-4H2,1H3

InChI Key

HEYPBEDLSCODAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

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